molecular formula C8H11BrClN B1375591 (R)-1-(3-Bromophenyl)ethanamine hydrochloride CAS No. 1167414-91-6

(R)-1-(3-Bromophenyl)ethanamine hydrochloride

Cat. No.: B1375591
CAS No.: 1167414-91-6
M. Wt: 236.53 g/mol
InChI Key: JEZBIRPQFCGDRY-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-Bromophenyl)ethanamine hydrochloride is a chiral amine compound that features a bromine atom attached to a phenyl ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Bromophenyl)ethanamine hydrochloride typically involves the bromination of a suitable precursor, followed by amination and resolution of the enantiomers. One common method starts with the bromination of 3-phenylpropionic acid to yield 3-(bromophenyl)propionic acid. This intermediate is then converted to the corresponding amide, which is subsequently reduced to the amine. The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.

Industrial Production Methods: Industrial production of ®-1-(3-Bromophenyl)ethanamine hydrochloride may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as crystallization, chromatography, and chiral resolution are employed to ensure the high enantiomeric purity required for pharmaceutical applications.

Types of Reactions:

    Oxidation: ®-1-(3-Bromophenyl)ethanamine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or alkanes.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of 3-bromoacetophenone or 3-bromobenzaldehyde.

    Reduction: Formation of 3-bromoethylbenzene or 3-bromophenylethanol.

    Substitution: Formation of 3-methoxyphenylethanamine or 3-tert-butylphenylethanamine.

Scientific Research Applications

®-1-(3-Bromophenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    (S)-1-(3-Bromophenyl)ethanamine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.

    1-(3-Chlorophenyl)ethanamine hydrochloride: A similar compound with a chlorine atom instead of bromine, which may have different reactivity and applications.

    1-(3-Fluorophenyl)ethanamine hydrochloride: A fluorinated analog that may offer different pharmacokinetic properties.

Uniqueness: ®-1-(3-Bromophenyl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in the development of chiral drugs and as a tool in asymmetric synthesis.

Properties

IUPAC Name

(1R)-1-(3-bromophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZBIRPQFCGDRY-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167414-91-6
Record name Benzenemethanamine, 3-bromo-α-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167414-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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